molecular formula C29H38N4O7 B12378115 E3 Ligase Ligand-linker Conjugate 23

E3 Ligase Ligand-linker Conjugate 23

Cat. No.: B12378115
M. Wt: 554.6 g/mol
InChI Key: WIOPOZDAOPVAKL-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 23: is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound plays a crucial role in targeted protein degradation, a process that has significant implications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 23 involves the incorporation of a ligand for the E3 ubiquitin ligase and a linker. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 23 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 23 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and turnover in cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H38N4O7

Molecular Weight

554.6 g/mol

IUPAC Name

tert-butyl 2-[4-[[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxycyclobutyl]-methylamino]piperidin-1-yl]acetate

InChI

InChI=1S/C29H38N4O7/c1-29(2,3)40-25(35)16-32-11-9-17(10-12-32)31(4)18-13-20(14-18)39-19-5-6-21-22(15-19)28(38)33(27(21)37)23-7-8-24(34)30-26(23)36/h5-6,15,17-18,20,23H,7-14,16H2,1-4H3,(H,30,34,36)

InChI Key

WIOPOZDAOPVAKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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